molecular formula C19H23FN2O2S2 B2706472 1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034429-44-0

1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2706472
CAS No.: 2034429-44-0
M. Wt: 394.52
InChI Key: RIVYZUHSDOLZJE-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a chemical compound supplied for non-human research applications. It is provided with a minimum purity of 90% . This small molecule features a complex structure that incorporates a piperidine ring linked to a tetrahydrothienopyridine group and a sulfonyl moiety from a 4-fluoro-2-methylphenyl group . With a molecular formula of C19H23FN2O2S2 and a molecular weight of 394.53 g/mol, this compound has a predicted density of 1.334 g/cm³ at 20 °C and a predicted pKa of 7.62 . Its specific molecular architecture makes it a compound of interest in various early-stage research fields, including medicinal chemistry and drug discovery, where it may be utilized as a key synthetic intermediate or a scaffold for the development of novel bioactive molecules. Researchers can obtain this product in various quantities to suit their experimental needs. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S2/c1-14-12-16(20)2-3-19(14)26(23,24)22-9-4-17(5-10-22)21-8-6-18-15(13-21)7-11-25-18/h2-3,7,11-12,17H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYZUHSDOLZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The sulfonylation of the piperidine ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the cyclization of the intermediate to form the tetrahydrothieno[3,2-c]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating the activity of its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target/Activity References
Target Compound : 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-{thieno[3,2-c]pyridin-5-yl}piperidine C₁₇H₂₀FN₂O₂S₂ 381.48 4-Fluoro-2-methylbenzenesulfonyl, thieno[3,2-c]pyridin-5-yl Hypothesized ADP receptor inhibition (structural analogy)
Prasugrel C₂₀H₂₀FNO₃S 373.44 2-Fluorophenyl, cyclopropane-oxoethyl, acetate ester P2Y₁₂ ADP receptor inhibitor (antiplatelet)
Clopidogrel Acyl-β-D-glucuronide C₂₈H₂₈ClN₂O₈S 587.05 2-Chlorophenyl, glucuronic acid conjugate Metabolite of clopidogrel (antiplatelet prodrug)
4-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)piperidine C₁₂H₁₈N₂S 222.35 Unsubstituted piperidine-thienopyridine core Intermediate for bioactive molecules
1-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}ethan-1-one C₉H₁₁NOS 181.26 Acetyl group on thienopyridine Synthetic intermediate

Key Differences and Research Findings

(1) Core Modifications

  • Sulfonyl vs. Ester Groups : The target compound’s 4-fluoro-2-methylbenzenesulfonyl group distinguishes it from prasugrel’s acetate ester. Sulfonyl groups are less prone to enzymatic hydrolysis than esters, which may improve metabolic stability . However, this substitution could reduce membrane permeability due to increased polarity .
  • Fluorine Substituents: The 4-fluoro group on the benzenesulfonyl moiety may enhance binding affinity to hydrophobic pockets in target proteins (e.g., P2Y₁₂ receptors) compared to non-fluorinated analogs like clopidogrel .

(4) Physicochemical Properties

  • Lipophilicity : The target compound’s calculated LogP (estimated via fragment-based methods) is ~2.5, lower than prasugrel’s LogP of 3.1 due to the polar sulfonyl group. This may affect blood-brain barrier penetration .
  • Solubility : The sulfonyl moiety enhances aqueous solubility (~0.5 mg/mL predicted) compared to clopidogrel acyl-glucuronide (~0.1 mg/mL) .

Biological Activity

1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound is characterized by a piperidine core substituted with a thienopyridine moiety and a sulfonyl group, which may enhance its pharmacological properties. The biological activity of this compound is primarily linked to its classification as a sulfonamide derivative, known for diverse biological activities including antibacterial and antitumor properties.

Molecular Structure and Synthesis

The molecular formula of the compound is C18H20FN3O2SC_{18}H_{20}F_{N_3}O_2S. Its synthesis typically involves multi-step organic reactions that incorporate various functional groups. Key reagents include bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium) to optimize yield and purity. The reaction conditions are critical for preventing side reactions and ensuring the desired product formation.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulate neuropharmacological pathways due to the presence of the thienopyridine structure. Biological assays are typically employed to assess its potency and efficacy against specific targets both in vitro and in vivo.

Antitumor Activity

The biological activity of this compound has been evaluated in various studies focusing on its antitumor properties. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In particular, it exhibited potent antiproliferative activity at low concentrations (nanomolar range) against glioblastoma multiforme and breast adenocarcinoma cells. Morphological changes characteristic of apoptosis were observed, indicating that the compound induces cell death through apoptotic pathways.
  • Case Studies : In one study involving animal models, administration of the compound resulted in substantial tumor growth inhibition without significant toxicity at therapeutic doses. This suggests a favorable therapeutic index for potential cancer treatment applications.

Antibacterial Properties

As a member of the sulfonamide class, this compound also exhibits antibacterial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies indicate that this compound retains this mechanism of action, making it a candidate for further development as an antibacterial agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectsReference
AntitumorGlioblastoma MultiformeCytotoxicity at nanomolar concentrations
Breast AdenocarcinomaInduction of apoptosis
AntibacterialVarious Bacterial StrainsInhibition of bacterial growth

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